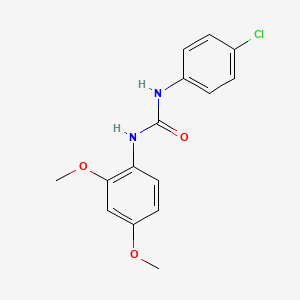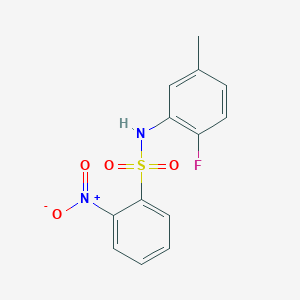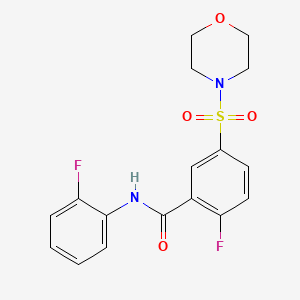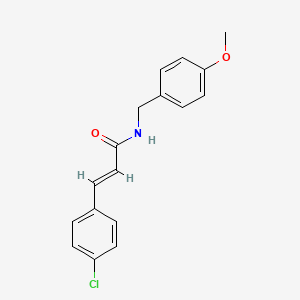
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. CDU has been shown to have a unique mechanism of action, which makes it a promising candidate for further exploration in the scientific community.
Wirkmechanismus
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has a unique mechanism of action that involves the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division and intracellular transport. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This results in the disruption of cell division and intracellular transport, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its ability to inhibit cell growth and proliferation, its unique mechanism of action, and its potential use in cancer, neurodegenerative disease, and cardiovascular disease research. However, N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, including the development of more efficient synthesis methods, the optimization of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's pharmacokinetic and pharmacodynamic properties, and the exploration of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's mechanism of action and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea. The yield of the synthesis is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have cardioprotective effects in animal models of cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLZAXKRJKXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)



![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)



![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)